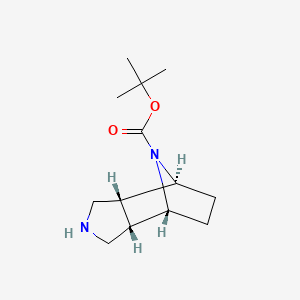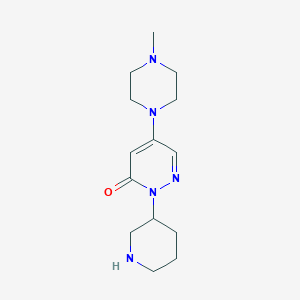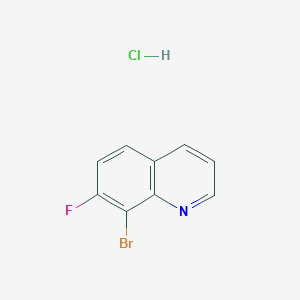
tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[52102,6]decane-10-carboxylate is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
The synthesis of tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry .
Análisis De Reacciones Químicas
Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of tropane alkaloids, which have significant biological activities . In materials science, it is explored for its potential use in creating optically active polymers . Additionally, its unique structure makes it a valuable compound for studying stereochemical effects in organic reactions .
Mecanismo De Acción
The mechanism of action of tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into certain biological receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate can be compared with other similar compounds, such as ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.0~2,6~]decane-2-carboxylate . While both compounds share a tricyclic structure, tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate is unique due to its diazatricyclic core, which imparts different chemical and biological properties .
Propiedades
Número CAS |
1820580-14-0 |
|---|---|
Fórmula molecular |
C13H22N2O2 |
Peso molecular |
238.33 |
Nombre IUPAC |
tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)9-7-14-6-8(9)10/h8-11,14H,4-7H2,1-3H3/t8-,9+,10-,11+ |
Clave InChI |
QJZVNVXPXCKEEX-DTIDVZRVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]3[C@H]2CNC3 |
SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3 |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride](/img/structure/B1653302.png)


![8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B1653306.png)
![tert-butyl 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B1653308.png)


![1-[4-(Bromomethyl)phenyl]pyrrolidine hydrobromide](/img/structure/B1653312.png)




![1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1653320.png)
